

# N-Allylnoriso-LSD: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: N-Allylnoriso-LSD

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Foreword: This document provides a comprehensive technical guide on **N-Allylnoriso-LSD**, a lysergamide derivative. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmacology. This guide consolidates available data on the compound's chemical properties, synthesis, analytical characterization, and pharmacological profile, presenting it in a structured and accessible format.

## Chemical and Physical Properties

**N-Allylnoriso-LSD**, also known as 6-Allyl-6-noriso-lysergic acid diethylamide, is a derivative of lysergic acid.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	176108-44-4	<sup>[1][2][3][4][5][6]</sup>
Molecular Formula	C22H27N3O	<sup>[1][2][4]</sup>
Molecular Weight	349.47 g/mol	<sup>[1][2][4]</sup>
Synonyms	iso-AL-LAD, N-Allyl-noriso LSD, 6-Allyl-6-noriso-lysergic Acid diethylamide	<sup>[5]</sup>

## Synthesis

A method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including the N-allyl derivative, was developed by Hoffman and Nichols in 1985.[5][7] The general principle involves the alkylation of the nor-LSD nitrogen at the 6-position.

A described synthesis of a related compound, N(6)-allyl-LSD, starts with d-LSD dissolved in chloroform.[7] This solution is diluted with carbon tetrachloride and added to a refluxing solution of cyanogen bromide (BrCN) in carbon tetrachloride under a nitrogen atmosphere.[7] The reaction is heated and refluxed for several hours.[7] While this specific protocol is for the N(6)-allyl derivative of LSD, a similar approach would be applicable for the synthesis of **N-Allylnoriso-LSD** starting from noriso-LSD.

## Analytical Methodologies

The analytical characterization of lysergamides like **N-Allylnoriso-LSD** is crucial for forensic and research purposes. Various techniques are employed for the identification and quantification of these compounds.

## Chromatographic Methods

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of LSD and its analogs.[8] A common approach involves using a C8 or C18 reversed-phase column with a mobile phase gradient. For instance, a gradient elution program for a related compound involved a mobile phase of acetonitrile and water (containing 0.1% formic acid).[3]

Table 2: Example HPLC Gradient Program[3]

Time (min)	% Acetonitrile (B)
0-2	2
15	60
20	80
25	2

Detection is often performed using a diode array detector (DAD) or mass spectrometry (MS).[3][8] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though the non-

volatile and thermally labile nature of some lysergamides can present challenges.[9]

## Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state infrared (IR) analysis are used for the structural elucidation of these compounds.[3]

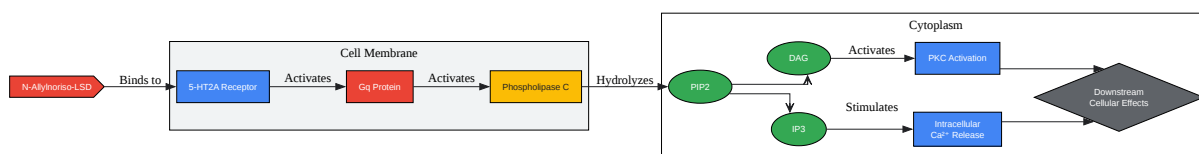
## Pharmacological Profile

The pharmacological effects of **N-Allylnoriso-LSD** and related compounds are primarily mediated through their interaction with serotonin receptors.

## Receptor Binding and Signaling

LSD and its analogs are known to bind to a wide range of serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT<sub>2A</sub> receptor, which is believed to mediate their psychedelic effects.[6][10] The interaction with the 5-HT<sub>2A</sub> receptor initiates a signaling cascade. While specific signaling pathway data for **N-Allylnoriso-LSD** is limited, the general pathway for LSD at the 5-HT<sub>2A</sub> receptor is well-documented and serves as a likely model.

The binding of a lysergamide agonist to the 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR), leads to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). IP<sub>3</sub> and PKC activation both lead to downstream cellular effects.



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Figure 1: Postulated 5-HT2A receptor signaling pathway for **N-Allylnoriso-LSD**.

## In Vivo Studies and Potency

Studies on N(6)-alkyl norlysergic acid N,N-diethylamide derivatives have been conducted to evaluate their LSD-like discriminative stimulus properties in rats.[5] The N(6)-allyl derivative was found to be approximately 2-3 times more potent than LSD in this assay.[5]

In a head-twitch response (HTR) assay in mice, a model for 5-HT2A receptor activation, the related compound AL-LAD (N6-allyl-6-norlysergic acid diethylamide) was shown to be slightly less potent than LSD.[3]

Table 3: Potency of AL-LAD and LSD in Mouse Head-Twitch Response Assay[3]

Compound	ED50 (nmol/kg)
AL-LAD	174.9
LSD	132.8

## Experimental Protocols

### Animal Behavioral Assay: Head-Twitch Response (HTR)

The following protocol is based on studies of the related compound AL-LAD and is a standard method for assessing 5-HT2A receptor activation in vivo.[3][11]

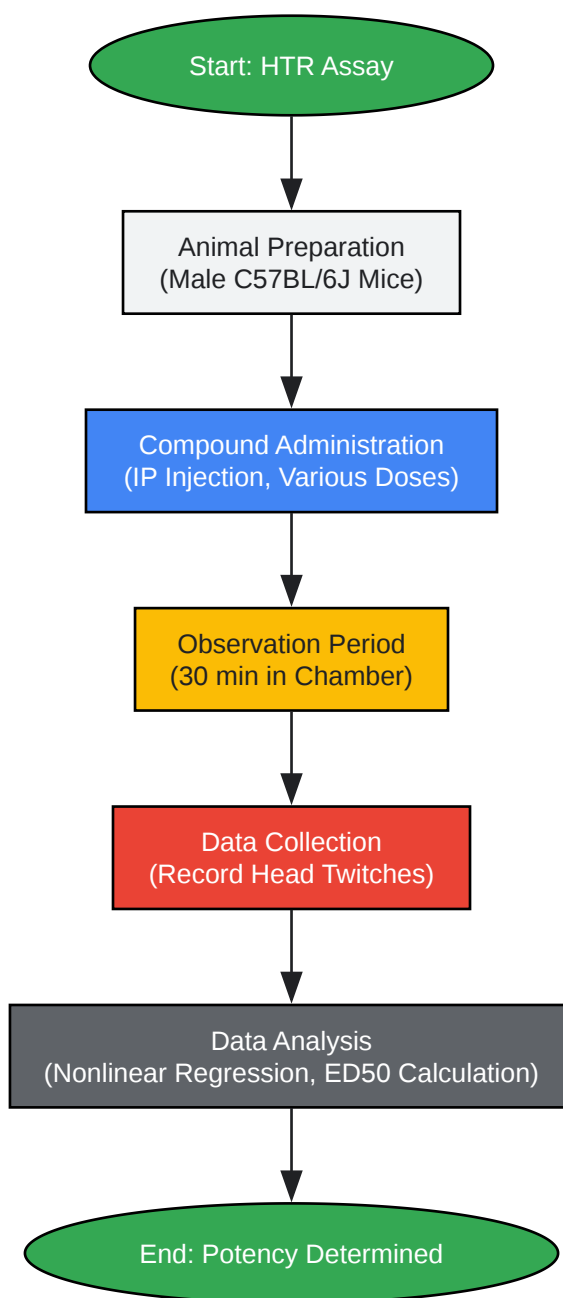
**Objective:** To quantify the 5-HT2A receptor-mediated head-twitch response in mice following the administration of a test compound.

**Animals:** Male C57BL/6J mice are commonly used.[3]

**Procedure:**

- Animals are habituated to the testing environment.

- The test compound (e.g., **N-Allylnoriso-LSD**) is administered via intraperitoneal (IP) injection at various doses. A vehicle control (e.g., saline) is also administered to a separate group of animals.
- Immediately after injection, mice are placed individually in observation chambers.
- Head twitches are recorded for a defined period, typically 30 minutes, using a magnetometer coil system or by trained observers.
- Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using nonlinear regression.



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Figure 2: Workflow for the Head-Twitch Response (HTR) experimental protocol.

## Conclusion

**N-Allylnoriso-LSD** is a potent lysergamide with a pharmacological profile that is of significant interest to the research community. While specific data on this particular isomer is not as abundant as for its close relatives, AL-LAD and LSD, the available information provides a solid

foundation for further investigation. The methodologies and data presented in this guide are intended to support and inform future research into the synthesis, analysis, and pharmacological characterization of **N-Allylnoriso-LSD** and other novel psychoactive compounds. Researchers should exercise caution and adhere to all relevant safety and legal guidelines when working with this and similar substances.

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